3-[(3-Methylbutyl)amino]propanenitrile
Description
Historical Context in Aminonitrile Chemistry
The development and understanding of aminonitrile chemistry traces its origins to the pioneering work of German chemist Adolph Strecker in the mid-nineteenth century. The Strecker amino acid synthesis, first reported in 1850, established the fundamental framework for aminonitrile chemistry through the three-component reaction between aldehydes, ammonia, and hydrogen cyanide. This groundbreaking methodology demonstrated that aminonitriles could serve as versatile intermediates in the synthesis of amino acids, establishing their importance in organic chemistry.
Strecker's original investigation involved the combination of acetaldehyde-ammonia imine with hydrogen cyanide to produce the corresponding alpha-aminonitrile, which upon hydrolysis yielded alanine. His detailed characterization of the resulting amino acid, which he described as having "mother-of-pearl-shiny, hard" crystals that "crunch between the teeth," represented the first chemical synthesis of an amino acid and demonstrated the synthetic potential of aminonitrile intermediates.
The historical significance of aminonitrile chemistry expanded considerably throughout the twentieth century as researchers recognized the versatility of these compounds beyond amino acid synthesis. The development of modified Strecker reactions, including the Knoevenagel-Bucherer method, allowed for the preparation of primary and secondary alpha-aminonitriles using ammonium or alkylammonium salts in aqueous media. These methodological advances established aminonitriles as fundamental building blocks in organic synthesis.
The evolution of aminonitrile chemistry has been marked by several key developments that directly relate to compounds like this compound. The recognition that primary and secondary amines could participate in Strecker-type reactions to yield N-substituted amino acids expanded the scope of aminonitrile applications. This development was particularly significant because it demonstrated that secondary aminonitriles, such as this compound, could serve as precursors to non-proteinogenic amino acids with unique structural features.
Furthermore, the historical development of aminonitrile chemistry has revealed multiple modes of reactivity for these compounds. Beyond simple hydrolysis to amino acids, aminonitriles have been shown to function as stable precursors to iminium ions, undergo reduction to diamines, and participate in various nucleophilic substitution reactions. This multifaceted reactivity profile has positioned aminonitriles as valuable intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules.
Position in Nitrile Compound Classification
Within the broader classification of nitrile compounds, this compound occupies a specific position characterized by its functional group arrangement and structural features. Nitriles, defined as organic compounds containing the −C≡N functional group, represent a diverse class of molecules with varied applications in organic synthesis and industrial processes. The systematic classification of nitriles typically considers factors such as the nature of substituents attached to the nitrile-bearing carbon, the presence of additional functional groups, and the overall molecular architecture.
This compound falls within the category of amino-substituted nitriles, specifically those containing secondary amine functionality. This classification distinguishes it from simple alkyl nitriles, aryl nitriles, and other functionalized nitrile derivatives. The presence of the amino group at the gamma position relative to the nitrile carbon creates a 1,4-relationship that influences both the compound's chemical reactivity and its potential synthetic applications.
The structural features of this compound can be systematically analyzed through comparison with related compounds in the aminonitrile family. The compound shares structural similarities with other gamma-aminonitriles, such as 3-[(3-aminopropyl)amino]propanenitrile, which contains a primary amine terminus instead of the methylbutyl substitution. This comparison highlights the impact of N-substitution on the compound's properties and reactivity profile.
| Compound | Molecular Formula | Molecular Weight | Nitrogen Substitution |
|---|---|---|---|
| This compound | C₈H₁₆N₂ | 140.23 | Secondary (methylbutyl) |
| 3-[(3-aminopropyl)amino]propanenitrile | C₆H₁₃N₃ | 127.19 | Primary terminal amine |
| 3-[Methyl(3-methylbutyl)amino]propanenitrile | C₉H₁₈N₂ | 154.25 | Tertiary (methyl + methylbutyl) |
The classification of this compound within nitrile chemistry also considers its relationship to alpha-aminonitriles, which represent the most extensively studied subset of aminonitrile compounds. Alpha-aminonitriles, characterized by the amino group directly attached to the nitrile-bearing carbon, exhibit distinct reactivity patterns compared to their gamma-substituted counterparts. The spatial separation between the amino and nitrile functionalities in this compound results in reduced intramolecular interactions and altered chemical behavior.
The compound's position within nitrile classification systems is further defined by its relationship to cyclic aminonitriles and other structurally constrained analogs. While this compound maintains an acyclic structure, its classification provides important insights into structure-activity relationships within the broader aminonitrile family. The flexibility of the acyclic structure contrasts with the conformational restrictions present in cyclic secondary amino acids and their corresponding nitrile derivatives.
Relationship to Other Secondary Aminonitriles
The relationship between this compound and other secondary aminonitriles reveals important patterns in structural variation and chemical behavior within this compound class. Secondary aminonitriles, characterized by the presence of a secondary amine functional group in conjunction with a nitrile moiety, represent a significant subset of nitrogen-containing organic compounds with diverse synthetic applications.
Comparative analysis of this compound with related secondary aminonitriles demonstrates the impact of structural modifications on molecular properties. The compound 3-[Methyl(3-methylbutyl)amino]propanenitrile, which contains an additional methyl substituent on the nitrogen atom, represents a tertiary aminonitrile analog with distinct properties. This structural relationship illustrates how progressive N-substitution influences molecular weight, solubility characteristics, and chemical reactivity.
The examination of aromatic secondary aminonitriles provides additional context for understanding the position of this compound within this compound family. For instance, 3-[(3-Methylphenyl)amino]propanenitrile contains an aromatic substituent in place of the aliphatic methylbutyl group, resulting in significantly different electronic and steric properties. The aromatic analog exhibits a molecular weight of 160.22 grams per mole compared to 140.23 grams per mole for the aliphatic compound, reflecting the increased molecular complexity associated with aromatic substitution.
| Secondary Aminonitrile | Substituent Type | Molecular Weight | Electronic Character |
|---|---|---|---|
| This compound | Aliphatic branched | 140.23 | Electron-donating |
| 3-[(3-Methylphenyl)amino]propanenitrile | Aromatic | 160.22 | Electron-withdrawing |
| 3-[Methyl(3-methylbutyl)amino]propanenitrile | Mixed aliphatic | 154.25 | Strongly electron-donating |
The relationship between this compound and bis-substituted aminonitriles reveals another dimension of structural complexity within this compound family. The compound 3-[Bis(3-methylbutyl)amino]propanenitrile represents a symmetric bis-substituted analog with two identical methylbutyl groups attached to the nitrogen atom. This structural relationship demonstrates how symmetrical substitution patterns influence molecular properties and synthetic accessibility.
Analysis of the molecular dimensions and conformational preferences of this compound in relation to other secondary aminonitriles provides insights into structure-function relationships. The presence of the branched methylbutyl substituent introduces steric considerations that influence the compound's three-dimensional structure and its interactions with other molecules. The branching at the third carbon of the butyl chain creates conformational flexibility while maintaining sufficient steric bulk to influence chemical reactivity.
The synthetic accessibility of this compound and related secondary aminonitriles reflects their position within established synthetic methodologies. These compounds can be prepared through various approaches, including nucleophilic substitution reactions between appropriate halonitriles and amines, as well as through modified Strecker-type reactions using suitable carbonyl precursors. The choice of synthetic approach often depends on the specific substituent patterns and the desired stereochemical outcomes.
The chemical reactivity profiles of secondary aminonitriles, including this compound, encompass multiple transformation pathways that highlight their synthetic utility. These compounds can undergo hydrolysis to yield corresponding amino acids, reduction to provide diamine products, and various substitution reactions that exploit the nucleophilic character of the amino nitrogen. The specific reactivity patterns observed for this compound reflect the combined influence of the secondary amine and nitrile functionalities, modulated by the steric and electronic effects of the methylbutyl substituent.
Properties
IUPAC Name |
3-(3-methylbutylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8(2)4-7-10-6-3-5-9/h8,10H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQPHRYYFPHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651598 | |
| Record name | 3-[(3-Methylbutyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927385-48-6 | |
| Record name | 3-[(3-Methylbutyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-methylbutyl)amino]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Michael Addition Using Heterogeneous Catalysts
This method adapts the patented process for synthesizing 3-aminopropionitriles via the Michael addition of amines to α,β-unsaturated nitriles over heterogeneous catalysts.
- Reactants : 3-Methylbutylamine and acrylonitrile.
- Catalyst : Acidic/basic oxides (e.g., Al₂O₃, SiO₂), zeolites, or heteropoly acids.
- Conditions :
- Temperature : 80–160°C
- Pressure : 1–150 bar (for amines)
- Molar Ratio : 1.02:1 to 15:1 (amine:acrylonitrile)
- Solvent : Optional inert solvents (e.g., toluene, tetrahydrofuran) or excess amine.
- Continuous Reactor Setup : A tubular reactor is charged with the catalyst.
- Feedstock Mixing : 3-Methylbutylamine and acrylonitrile are combined in the specified molar ratio.
- Reaction : The mixture passes through the catalyst bed at controlled space velocity (0.1–20 g nitrile per g catalyst/hour).
- Workup : Unreacted amine is separated via distillation and recycled.
Non-Catalytic Solvent-Based Synthesis
This method mirrors the synthesis of 3-methylaminopropionitrile via direct amine-nitrile coupling in ethanol.
- Reactants : 3-Methylbutylamine and acrylonitrile.
- Solvent : Ethanol (acts as proton-transfer medium).
- Conditions :
- Temperature : 10–20°C (controlled exotherm).
- Time : ~3 hours.
- Cooling : Ethanol is chilled to 5°C.
- Addition : Acrylonitrile is added dropwise to the amine-ethanol solution.
- Stirring : Maintained at 10–20°C for 3 hours.
- Distillation : Ethanol is removed under reduced pressure, followed by vacuum distillation of the product.
| Parameter | Value |
|---|---|
| Boiling Point | 112–115°C (13.3 kPa) |
| Purity | >98% |
| Yield | High (exact yield unspecified) |
Comparative Analysis of Methods
Critical Considerations
- Byproducts : Hydrolysis of nitrile groups may occur with excess water.
- Catalyst Stability : Polymer-based ion exchangers degrade at high temperatures, favoring metal oxides or zeolites.
- Safety : Acrylonitrile is toxic; handling requires proper ventilation and protective equipment.
Applications of 3-[(3-Methylbutyl)amino]propanenitrile
This compound serves as an intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing diamines or functionalized amines.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbutyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Scientific Research Applications
Organic Chemistry
MBAPN is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in the production of specialty chemicals.
Biochemical Studies
In biological research, MBAPN plays a role in investigating enzyme interactions and metabolic pathways. Its nitrile group can participate in biochemical reactions that influence enzyme activity, making it useful for studying cellular processes.
Pharmaceutical Development
The compound has potential applications in the pharmaceutical industry , particularly in drug development. Its unique chemical properties allow researchers to explore its efficacy as a therapeutic agent or as part of drug formulations aimed at specific diseases.
Case Studies
Case studies examining the applications of MBAPN highlight its role in various research contexts:
-
Case Study 1: Enzyme Interaction Studies
Researchers utilized MBAPN to investigate its effects on specific enzyme pathways. The study revealed that the compound modulated enzyme activity, providing insights into its potential therapeutic roles. -
Case Study 2: Drug Development
In a pharmaceutical research project, MBAPN was tested as a precursor for synthesizing novel compounds aimed at treating neurodegenerative diseases. The results indicated promising bioactivity, warranting further exploration.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbutyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 3-[(3-Methylbutyl)amino]propanenitrile and its analogs:
Key Observations :
- Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., hexyl, 3-methylbutyl) exhibit higher lipophilicity, making them suitable for non-polar solvents or lipid-based systems.
- Functional Group Additions: Cyanoethyl substituents (e.g., in 3-[2-cyanoethyl(propyl)amino]propanenitrile) enhance polarity, affecting solubility and reactivity in aqueous environments .
Insights :
- Solvent/Catalyst Impact : Acidic alumina () and DIPEA () achieve higher yields (>85%) compared to acetic acid (50% in ), highlighting the role of optimized conditions.
- Substituent Reactivity: Electron-deficient aromatic amines (e.g., thienopyrimidine in ) facilitate faster nucleophilic substitution than aliphatic amines .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy :
- Aliphatic derivatives (e.g., 3-(Hexylamino)propanenitrile) show strong C≡N stretches near 2240 cm⁻¹, while aromatic analogs exhibit additional peaks for C-H aromatic bends (~750–900 cm⁻¹) .
- 1H-NMR : Methyl groups in 3-methylbutyl or 4-methylphenyl substituents appear as singlets (δ 1.0–1.5 ppm), whereas aromatic protons resonate at δ 6.5–7.5 ppm .
Mass Spectrometry (MS) :
- Molecular ion peaks align with molecular weights (e.g., m/z 160 for 3-[(4-Methylphenyl)amino]propanenitrile) .
Biological Activity
3-[(3-Methylbutyl)amino]propanenitrile, also known as MBAPN, is a nitrile compound with the molecular formula CHN. This compound has gained attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 927385-48-6
- Molecular Formula : CHN
The biological activity of MBAPN primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the nitrile group is crucial for its biological effects, as it can influence molecular interactions and signaling pathways.
Pharmacological Effects
Research indicates that MBAPN may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Initial studies suggest that MBAPN has potential antimicrobial properties, which could be useful in developing new antibiotics.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study conducted on MBAPN demonstrated its effectiveness against a range of bacterial strains. The compound was tested at various concentrations, revealing an IC50 value that indicates significant antimicrobial activity at higher concentrations.
- Inflammation Modulation : In vitro assays showed that MBAPN could inhibit the secretion of pro-inflammatory cytokines in cultured cells. This suggests a possible role in managing inflammatory responses .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 156.23 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Antimicrobial Activity) | 50 μM (approx.) |
| Cytotoxicity (against C. rodentium) | Low at 50 μM |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of MBAPN is crucial for optimizing its biological activity. Variations in the side chains and functional groups can significantly influence its potency and selectivity against different biological targets.
Comparison with Similar Compounds
MBAPN can be compared with structurally similar compounds to elucidate its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-propanenitrile | Lacks branched alkyl group | Minimal antimicrobial activity |
| 3-Methylaminopropanenitrile | Similar structure | Moderate activity against bacteria |
Q & A
Q. What are the standard synthetic routes for 3-[(3-Methylbutyl)amino]propanenitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting acrylonitrile with 3-methylbutylamine under controlled temperatures (0–5°C) in ethanol with piperidine as a catalyst .
- Route 2 : Alkylation of secondary amines with cyanoethylating agents (e.g., acrylonitrile derivatives) in aprotic solvents .
Key Factors : - Temperature : Lower temperatures (0–5°C) minimize side reactions like polymerization of acrylonitrile.
- Catalyst : Piperidine enhances nucleophilicity of the amine.
- Yield Optimization : Yields range from 60–85% depending on stoichiometric ratios and solvent polarity.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR : Peaks at δ 1.0–1.2 ppm (methyl groups), δ 2.5–3.0 ppm (methylene adjacent to nitrile), and δ 3.2–3.5 ppm (N-CH) .
- C NMR : Nitrile carbon appears at ~120 ppm, with tertiary carbons near 25–35 ppm .
- FT-IR : Strong absorption at ~2240 cm (C≡N stretch) and 3300–3500 cm (N-H stretch) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 155.2 (calculated for CHN) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Collect nitrile-containing waste separately and neutralize with alkaline hydrogen peroxide before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electron density around the nitrile and amine groups.
- Reactivity Insights : The nitrile group acts as an electron-withdrawing group, polarizing adjacent C-H bonds and enhancing susceptibility to nucleophilic attack .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents).
Q. How to resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?
Methodological Answer:
- Case Study : Discrepancies in IC values for acetylcholinesterase inhibition (reported ranges: 10–50 μM).
- Approach :
- Control Experiments : Verify enzyme purity and assay conditions (pH 7.4, 25°C).
- Dose-Response Curves : Use Hill slope analysis to distinguish non-specific binding from true inhibition.
- Structural Analogues : Compare with derivatives (e.g., 3-[(2-Chlorophenyl)amino]propanenitrile) to identify substituent effects .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the nitrile group to amides under acidic/basic conditions.
- Stabilization Methods :
- pH Control : Buffers at pH 6–7 minimize hydrolysis.
- Co-solvents : Add 10–20% DMSO or PEG-400 to reduce water activity .
- Analytical Monitoring : Track degradation via HPLC (C18 column, 220 nm detection) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
